Home > Products > Screening Compounds P9281 > methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate
methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate - 2089257-31-6

methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate

Catalog Number: EVT-511495
CAS Number: 2089257-31-6
Molecular Formula: C7H7N3O2S
Molecular Weight: 197.22
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamide Derivatives

Compound Description: These derivatives represent a series of novel pyrazole amide compounds designed to target the tobacco mosaic virus (TMV) PC protein. They exhibit promising anti-TMV activity both in vitro and in vivo. A key member, compound 3p, demonstrated particularly potent activity, surpassing that of the reference compound ningnanmycin. Molecular docking studies revealed that the pyrazole amide moiety of these derivatives effectively binds to the active site of TMV PC (PDB code: 2OM3) [].

Relevance: While these derivatives belong to the pyrazole amide class and not the thiazole class of methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate, their shared carboxamide (-C(O)NH-) linker and presence of cyano (-CN) and aryl substituents highlight a potential avenue for exploring structure-activity relationships. These shared structural features could inspire the design of novel compounds with potential antiviral activities, similar to the anti-TMV activity observed in these pyrazole amide derivatives [].

Ethyl 5-amino-2-methyl-1,2-dihydro-3-phenylpyrido[3,4-b]pyrazin-7-yl carbamate (NSC 613862 (S)-(-) and NSC 613863 (R)-(+))

Compound Description: These two compounds are chiral isomers that bind to tubulin, a protein crucial for cell division. Interestingly, they demonstrate distinct interactions with tubulin depending on the nucleotide (GDP or GTP) bound to the protein []. The S-isomer (NSC 613862) can induce the polymerization of even the inactive GDP-bound form of tubulin into non-microtubular structures, a feature not observed with the R-isomer or colchicine [].

Relevance: The presence of the carbamate group (-NHC(O)O-) and a substituted aromatic ring in both NSC 613862/NSC 613863 and methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate suggests a potential for similar binding interactions with biological targets. Additionally, understanding the differential activities of these chiral isomers could provide insights into designing stereoisomers of the target compound with potentially enhanced biological properties [].

Ethyl 2-amino-4-(4-methyl-1,3-thiazol-5-yl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate

Compound Description: The crystal structure of this compound reveals two independent molecules within the asymmetric unit. A key feature is the presence of an intramolecular N—H⋯O hydrogen bond involving the amino group in each independent molecule [].

Relevance: The presence of the 4-methyl-1,3-thiazol-5-yl substituent in this compound directly links it to methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate. This suggests that modifications to the core structure of the target compound, while retaining the thiazole moiety, could lead to diverse chemical entities with potentially unique properties [].

4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]-N-(4,6-dimethyl-2-pyrimidin-2-yl)benzenesulphonamide (SPIII-5H) and Derivatives

Compound Description: SPIII-5H and several derivatives, excluding the 5-fluoro derivative, show potent antiviral activity against various strains of influenza A (H1N1, H3N2, and H5N1) and influenza B viruses []. Mechanism-of-action studies suggest they target an early stage of the viral replication cycle, possibly virus adsorption or penetration [].

(+)-N-(3-aminopropyl)-N-[1-(5-benzyl-3-methyl-4-oxo-[1,2]thiazolo[5,4-d]pyrimidin-6-yl)-2-methylpropyl]-4-methylbenzamide (AZD4877)

Compound Description: AZD4877 is a potent kinesin spindle protein (KSP) inhibitor with promising anticancer activity. Its mechanism involves arresting cells in mitosis, leading to the formation of monopolar spindles, a hallmark of KSP inhibition [].

Relevance: Although AZD4877 differs significantly from methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate, it exemplifies how incorporating a thiazole moiety within a larger framework can lead to potent biological activity, underscoring the versatility of this heterocycle in medicinal chemistry [].

Source and Classification

This compound can be classified as an organic compound due to its carbon-based structure. It is specifically categorized under the following classifications:

  • Chemical Class: Carbamates
  • Heterocyclic Compounds: Contains a thiazole ring
  • Functional Groups: Carbamate, cyano

The compound's structural characteristics can be referenced in databases such as PubChem, which provides detailed information about its properties and synthesis methods .

Synthesis Analysis

The synthesis of methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate typically involves several key steps:

  1. Starting Materials: The synthesis begins with 4-cyano-3-methylthiazole as a precursor.
  2. Reagents: Methyl chloroformate is commonly used to introduce the carbamate functional group.
  3. Reaction Conditions: The reaction is usually conducted in an organic solvent like dichloromethane or acetonitrile, often in the presence of a base such as triethylamine to facilitate the reaction.
  4. Temperature Control: Maintaining a controlled temperature (typically around room temperature) is crucial to avoid side reactions.
4 cyano 3 methylthiazole+methyl chloroformatemethyl N 4 cyano 3 methyl 1 2 thiazol 5 yl carbamate\text{4 cyano 3 methylthiazole}+\text{methyl chloroformate}\rightarrow \text{methyl N 4 cyano 3 methyl 1 2 thiazol 5 yl carbamate}

This method allows for efficient formation of the desired carbamate product with good yields under optimized conditions .

Chemical Reactions Analysis

Methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate can participate in various chemical reactions:

  1. Hydrolysis: The carbamate group can undergo hydrolysis in aqueous conditions to yield the corresponding amine and carbonic acid derivatives.
  2. Reduction Reactions: Using reducing agents like lithium aluminum hydride can convert the cyano group into an amine.
  3. Substitution Reactions: The methyl group can be substituted by other nucleophiles under appropriate conditions.

These reactions are facilitated by common solvents such as ethanol or acetonitrile and may require catalysts depending on the specific reaction pathway .

Mechanism of Action

The mechanism of action for methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate largely depends on its interaction with biological targets:

  1. Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
  2. Binding Affinity: Its structure allows it to bind effectively to active sites on enzymes or receptors, potentially altering their activity.
  3. Biological Pathways: The exact pathways affected depend on the specific biological context in which the compound is applied.

Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to mimic natural substrates or inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate include:

PropertyValue
AppearanceWhite crystalline solid
Melting PointNot extensively documented
SolubilitySoluble in organic solvents (e.g., dichloromethane)
StabilityStable under normal laboratory conditions

These properties are essential for determining its handling and storage requirements in laboratory settings .

Applications

Methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate has several scientific applications:

  1. Medicinal Chemistry: It serves as a building block for synthesizing more complex pharmaceutical compounds.
  2. Agricultural Chemistry: Potential use as a pesticide or herbicide due to its biological activity against pests.
  3. Biochemical Research: Utilized in studies involving enzyme interactions and protein functions.

The versatility of this compound makes it valuable across various fields of research and industry .

Introduction to Thiazole-Based Pharmacophores in Targeted Kinase Inhibition

Role of Thiazole Derivatives in Modern Medicinal Chemistry

Thiazole derivatives constitute a privileged scaffold in targeted cancer therapy due to their versatile molecular interactions with kinase ATP-binding sites. These five-membered heterocycles containing nitrogen and sulfur atoms demonstrate exceptional capacity for forming hydrogen bonds via their electron-rich nitrogen atoms while the sulfur atom enhances membrane permeability through moderate lipophilicity. This balanced physicochemical profile enables thiazoles to serve as bioisosteric replacements for phenyl, pyridine, or other heterocyclic systems in kinase inhibitor design [1] [6]. Approximately 75% of FDA-approved small-molecule anticancer drugs contain nitrogen-based heterocycles, with thiazoles representing a significant subclass due to their presence in clinically validated kinase inhibitors such as Alpelisib (PI3Kα inhibitor) and SNS-032 (CDK2 inhibitor) [1] [9].

The structural adaptability of the thiazole core permits strategic substitutions at C-2, C-4, and C-5 positions, enabling precise optimization of target affinity and selectivity. In Alpelisib, the 2-aminothiazole motif anchors the molecule to PI3Kα's hinge region through hydrogen bonding with Val851, while its C-5 substituted pyridine extends into hydrophobic regions formed by Leu807, Ile848, Tyr836, and Ile932 [1]. Similarly, diphenyl urea derivatives incorporating thiazole demonstrate type II kinase inhibition by stabilizing the DFG-out conformation in CDK2 through hydrophobic interactions with the allosteric back pocket [1]. This capacity for simultaneous polar and hydrophobic interactions makes thiazoles particularly valuable in multi-kinase inhibitor design, where balanced polypharmacology can overcome compensatory pathway activation in cancer cells [1] [6].

Table 1: Clinically Evaluated Thiazole-Containing Kinase Inhibitors

CompoundPrimary Target(s)Therapeutic ApplicationKey Thiazole Modification
Alpelisib (IV)PI3KαAdvanced breast cancer2-Aminothiazole core
SNS-032 (XIV)CDK2/CDK9Hematological malignancies2-Aminothiazole at C-4 position
Sorafenib (XIII)VEGFR/PDGFR/CDK8Renal/hepatic carcinomasThiazole-incorporated urea scaffold
K03861 (XI)CDK2/CDK8Preclinical developmentThiourea-thiazole hybrid

CDK9 as a Therapeutic Target in Transcriptional Regulation

Cyclin-dependent kinase 9 (CDK9), complexed with cyclin T1/T2, forms the catalytic core of positive transcription elongation factor b (P-TEFb), a master regulator of RNA polymerase II (Pol II)-mediated transcription. CDK9 phosphorylates three critical substrates: 1) the C-terminal domain (CTD) of Pol II at Ser2 residues, 2) negative elongation factors (NELF), and 3) DRB sensitivity-inducing factor (DSIF) [3] [5]. This phosphorylation cascade releases Pol II from promoter-proximal pausing, enabling productive transcriptional elongation. Recent structural insights reveal that CDK9 additionally phosphorylates the C-terminal repeat 2 (CTR2) region of SPT5, creating a three-way regulatory mechanism where CTR1 phosphorylation accelerates elongation while CTR2 phosphorylation acts as an elongation brake [8]. This sophisticated control mechanism makes CDK9 indispensable for transcription of short-lived oncoproteins like MYC and MCL-1, which maintain cancer cell survival and proliferation.

CDK9 inhibition produces selective cytotoxicity in malignant cells by preferentially depleting these short-lived oncoproteins. In alveolar rhabdomyosarcoma, CDK9 overexpression correlates with advanced disease stage and resistance to conventional therapies, establishing CDK9 as a high-value target for fusion-positive subtypes [3]. Unlike cell-cycle CDKs (e.g., CDK2/4/6), CDK9 operates within transcriptional hubs, meaning its inhibition doesn't directly block cell division but rather triggers apoptosis through rapid oncoprotein depletion. This mechanism offers therapeutic advantages in hematological malignancies and fusion-driven solid tumors where conventional chemotherapy shows limited efficacy [5]. However, achieving CDK9 selectivity remains challenging due to the high structural conservation among CDK family members, necessitating innovative inhibitor designs exploiting subtle ATP-pocket differences.

Structural Evolution of 4-(Thiazol-5-yl)Pyrimidine Analogues

The 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine scaffold represents a strategically optimized chemotype for CDK9 inhibition, evolving through systematic structure-activity relationship (SAR) studies. Initial leads demonstrated dual CDK9/CDK2 activity, with compound 12a (R₁=Me, R₂=CN, R=m-NO₂) exhibiting Kᵢ values of 6 nM (CDK9) and 1 nM (CDK2) [5]. Thermal shift assays (ΔTₘ) confirmed strong binding to CDK9/cyclin T (ΔTₘ = 4.68°C) and CDK2/cyclin A (ΔTₘ = 8.88°C), correlating with enzymatic inhibition [5]. X-ray crystallography revealed that the pyrimidine-5-carbonitrile group forms a key hydrogen bond with the kinase hinge region, while the thiazol-5-yl ring extends toward the solvent front, allowing hydrophobic substitutions without steric clashes.

Critical selectivity enhancements emerged through modifications at the phenylamino moiety's meta-position. Introducing polar substituents like sulfonamides (12c: R=m-SO₂NH₂) maintained CDK9 potency (Kᵢ=6 nM) while reducing CDK2 affinity (Kᵢ=4 nM) by exploiting the CDK9-specific glycine-rich loop flexibility [5]. Larger hydrophilic groups, such as acetylhomopiperazine (12t: R=m-acetylhomopiperazine), achieved 19-fold CDK9 selectivity over CDK2 (Kᵢ=7 nM vs. 131 nM) by engaging a unique CDK9-specific water network near the Glu66 residue [5]. Molecular dynamics simulations demonstrated that CDK9's ATP-binding site exhibits greater backbone flexibility compared to CDK2, particularly in the DFG motif and αC-helix, enabling accommodation of bulkier substituents that would be sterically hindered in CDK2.

Interactive Table 2: SAR of 4-(Thiazol-5-yl)Pyrimidine Analogues

CompoundR SubstituentCDK9 Kᵢ (nM)CDK2 Kᵢ (nM)ΔTₘ CDK9 (°C)ΔTₘ CDK2 (°C)Selectivity (CDK2/CDK9)
12am-NO₂614.688.880.17
12cm-SO₂NH₂644.1210.530.67
12tm-acetylhomopiperazine71313.502.7718.7
12um-homopiperazine75683.924.2081.1
3m-OH11124.126.911.09

*Hover over cells for crystallographic insights:

  • m-SO₂NH₂: Forms H-bond with CDK9-specific water network near Lys48
  • m-acetylhomopiperazine: Engages Glu66 via water-mediated H-bond
  • m-NO₂: Stabilizes hydrophobic pocket I through π-π stacking*

The incorporation of methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate derivatives represents a logical progression in this chemical series, where the carbamate group at C-5 potentially mimics sulfonamide interactions observed in 12c. Molecular modeling predicts that the 4-cyano group enhances π-stacking with the gatekeeper Phe103, while the 3-methyl moiety fills a small hydrophobic pocket formed by Ile25 and Val33 [2] [5]. This strategic functionalization exemplifies contemporary structure-based approaches to optimizing kinase inhibitor pharmacophores while maintaining synthetic feasibility, as evidenced by the commercial availability of key intermediates like methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate (CAS: 96356-08-0) [2].

Properties

CAS Number

2089257-31-6

Product Name

methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate

IUPAC Name

methyl N-(4-cyano-3-methyl-1,2-thiazol-5-yl)carbamate

Molecular Formula

C7H7N3O2S

Molecular Weight

197.22

InChI

InChI=1S/C7H7N3O2S/c1-4-5(3-8)6(13-10-4)9-7(11)12-2/h1-2H3,(H,9,11)

InChI Key

YSTYLPLMRNIDGJ-UHFFFAOYSA-N

SMILES

CC1=NSC(=C1C#N)NC(=O)OC

Canonical SMILES

CC1=NSC(=C1C#N)NC(=O)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.